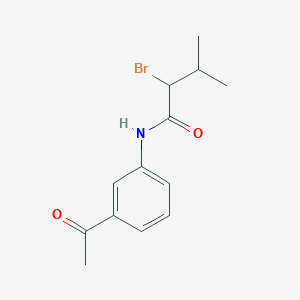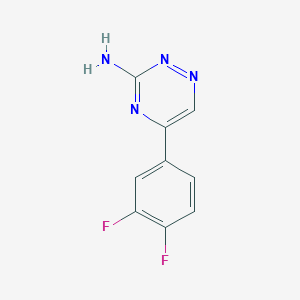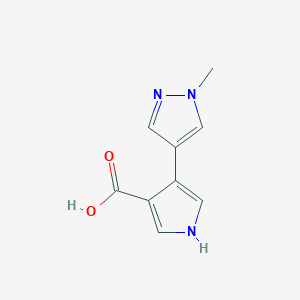
4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
Overview
Description
Scientific Research Applications
Summary of Results and Outcomes
Hypothetical Applications
Application 6: Photodynamic Therapy
Additional Applications
Application 7: Antileishmanial and Antimalarial
- Application Summary : Pyrazole-bearing compounds have been noted for their antileishmanial and antimalarial activities .
- Results Summary : The compounds’ structures were verified, and their pharmacological effects were evaluated, showing potential as treatments for these diseases .
Application 8: Neuroprotective Agent
- Application Summary : A pyrazoline derivative was investigated for its neuroprotective potential, particularly its effects on acetylcholinesterase (AchE) activity and oxidative stress markers in fish .
- Results Summary : The study provided insights into the neurotoxic potentials of the compound and its effects on behavioral parameters .
Application 9: Chemical Synthesis
- Application Summary : The related compound, (1-Methyl-1H-pyrazol-4-yl)boronic acid, is used in chemical synthesis, potentially as a building block for various organic reactions .
Application 10: Suzuki-Miyaura Cross-Coupling Reactions
- Application Summary : Compounds like (1-Methyl-1H-pyrazol-4-yl)boronic acid are used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating complex organic molecules .
Application 11: γ-Secretase Modulators
- Application Summary : Pyrazole derivatives are investigated as γ-secretase modulators, which have implications in treating Alzheimer’s disease .
Application 12: JAK2 Inhibitors for Myeloproliferative Disorders
- Application Summary : Pyrazole derivatives are explored as potential JAK2 inhibitors, which could be used for treating myeloproliferative disorders .
Application 13: TGF-β1 and Active A Signaling Inhibitors
- Application Summary : Pyrazole-based compounds are studied for their potential to inhibit TGF-β1 and active A signaling pathways .
Application 14: c-Met Kinase Inhibitors for Cancer Treatment
Safety And Hazards
properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-5-6(2-11-12)7-3-10-4-8(7)9(13)14/h2-5,10H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSYBSHTCWIUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



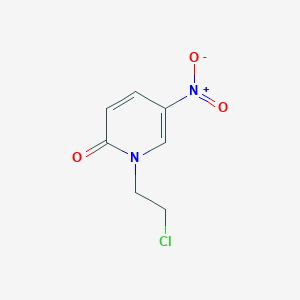
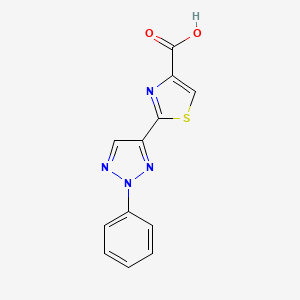
![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417264.png)
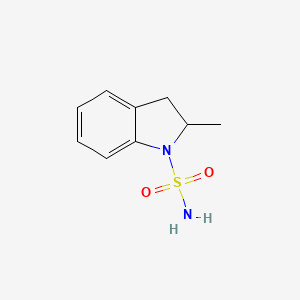
![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)
![6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417269.png)
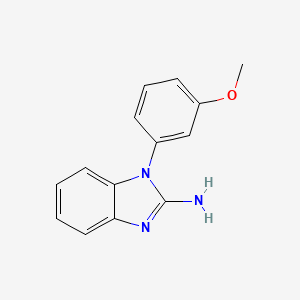
![2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine](/img/structure/B1417271.png)
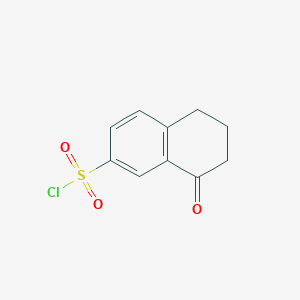

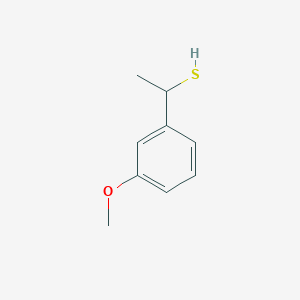
![2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B1417279.png)
